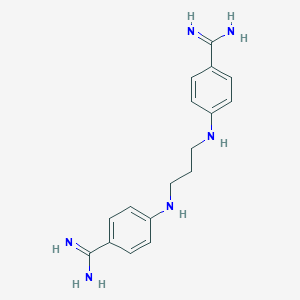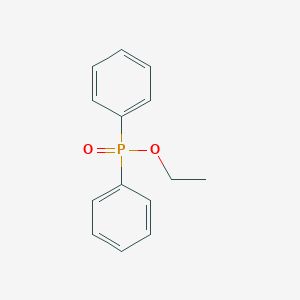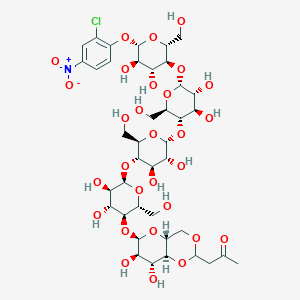
(Indan-5-yloxy)-acetic acid
概要
説明
“(Indan-5-yloxy)-acetic acid” is a chemical compound with the molecular formula C11H12O3 . It has an average mass of 192.211 Da and a monoisotopic mass of 192.078644 Da . It is offered for experimental or research use .
Molecular Structure Analysis
The molecular structure of “(Indan-5-yloxy)-acetic acid” consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The exact spatial arrangement of these atoms would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“(Indan-5-yloxy)-acetic acid” has a molecular weight of 192.211 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a dedicated chemical database .科学的研究の応用
Synthesis and Potential Applications
Analgesic and Anti-inflammatory Properties : Indan derivatives, including 5,6-dichloroindan-1-carboxylic acid and 5,6-dichloroindan-1-acetic acid, have been synthesized as potential analgesic and anti-inflammatory agents. These compounds showed significant analgesic activity and anti-inflammatory potency comparable to positive controls like phenylbutazone and indomethacin (Pal et al., 2012).
Hypolipidemic Activity : Indan acetic acids, specifically dimethoxy substituted -methyl and -ethyl indan acetic acids, exhibited significant hypocholesterolemic activity in animal models. They showed comparable cholesterol-lowering effects to the standard drug clofibrate (Adak & Gupta, 2006).
Peptide Synthesis : N-acylation of amino acids by indan-1-one derivatives, including 2-(3-oxo-2,3-dihydro-1H-inden-5-yloxy)acetic acid, resulted in new dipeptide indan-1-one derivatives. This indicates a potential application in peptide synthesis and modifications (Shilin et al., 2019).
Structural and Vibrational Analysis : The (5,7-dichloro-quinolin-8-yloxy) acetic acid, a derivative, was studied for its structure and vibrational properties using spectroscopies and theoretical models. Such studies are essential for understanding the physical and chemical properties of these compounds (Romano et al., 2012).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)7-14-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJPTBBOPNGSRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172089 | |
| Record name | Acetic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Indan-5-yloxy)-acetic acid | |
CAS RN |
1878-58-6 | |
| Record name | Acetic acid, (5-indanyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most efficient synthetic strategy for producing dipeptide derivatives of (Indan-5-yloxy)-acetic acid?
A1: The research [] indicates that directly reacting the acetic carboxyl group of (Indan-5-yloxy)-acetic acid with the amino group of the desired α- or β-dipeptide is a more efficient method than traditional sequential peptide condensation. This direct interaction leads to higher yields of the target dipeptide indan-1-one derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate](/img/structure/B161189.png)




![(2,3-Dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol](/img/structure/B161199.png)